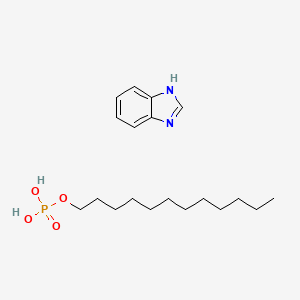
1H-benzimidazole;dodecyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzimidazole;dodecyl dihydrogen phosphate is a compound that combines the heterocyclic aromatic structure of 1H-benzimidazole with the long-chain phosphate ester, dodecyl dihydrogen phosphate. The benzimidazole moiety is known for its wide range of bioactivities, including antimicrobial, antiviral, and anticancer properties . The dodecyl dihydrogen phosphate component adds amphiphilic characteristics, making the compound useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-benzimidazole typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . For the preparation of dodecyl dihydrogen phosphate, dodecanol is reacted with phosphorus oxychloride (POCl3) in the presence of a base to form the phosphate ester . The final compound, 1H-benzimidazole;dodecyl dihydrogen phosphate, can be synthesized by combining these two components under suitable conditions.
Industrial Production Methods
Industrial production of 1H-benzimidazole derivatives often involves continuous flow processes to ensure high yield and purity . The production of dodecyl dihydrogen phosphate is typically carried out in large reactors with controlled temperature and pressure to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1H-benzimidazole;dodecyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro-substituted benzimidazoles to amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazoles.
Substitution: Alkyl or acyl-substituted benzimidazoles.
Scientific Research Applications
1H-benzimidazole;dodecyl dihydrogen phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-benzimidazole;dodecyl dihydrogen phosphate involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as topoisomerases and kinases.
Pathways Involved: Inhibition of DNA replication and cell division, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole: The parent compound with similar bioactivities.
Dodecyl phosphate: A simpler phosphate ester with surfactant properties.
Uniqueness
1H-benzimidazole;dodecyl dihydrogen phosphate is unique due to its combination of bioactive benzimidazole and amphiphilic phosphate ester, providing a versatile compound with applications in multiple fields .
Properties
CAS No. |
852621-07-9 |
|---|---|
Molecular Formula |
C19H33N2O4P |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1H-benzimidazole;dodecyl dihydrogen phosphate |
InChI |
InChI=1S/C12H27O4P.C7H6N2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-2-4-7-6(3-1)8-5-9-7/h2-12H2,1H3,(H2,13,14,15);1-5H,(H,8,9) |
InChI Key |
QNERUKVRNUBVQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(O)O.C1=CC=C2C(=C1)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


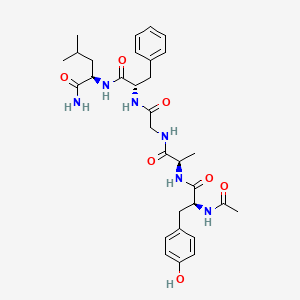
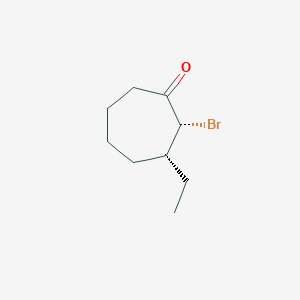
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)
![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)
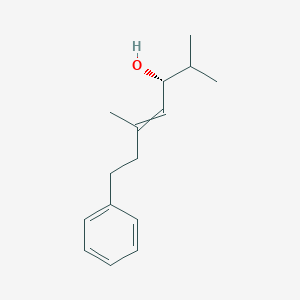
![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
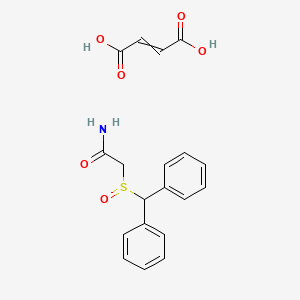
![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
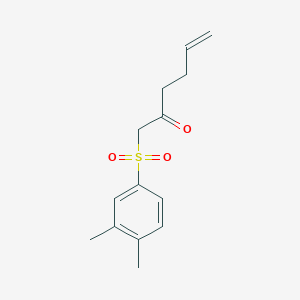
phosphanium bromide](/img/structure/B14193416.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
